molecular formula C13H13F6N5 B12791494 1,3,5-Triazine-2,4-diamine, 1-(3,5-bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- CAS No. 47328-02-9

1,3,5-Triazine-2,4-diamine, 1-(3,5-bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl-

Cat. No.: B12791494
CAS No.: 47328-02-9
M. Wt: 353.27 g/mol
InChI Key: DYANVCUAEVBZKX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s systematic IUPAC name, 1-(3,5-bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine , reflects its core structure and substituent arrangement (Table 1). The triazine ring (1,3,5-triazine) serves as the parent heterocycle, with two amino groups (-NH₂) at positions 2 and 4. A 3,5-bis(trifluoromethyl)phenyl group is attached to position 1, while positions 6 and 6’ are occupied by methyl groups in a dihydro configuration.

Table 1: Key Identifiers and Nomenclature

Property Value
IUPAC Name 1-(3,5-Bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine
CAS Registry Number 47328-02-9
Molecular Formula C₁₃H₁₃F₆N₅
SMILES CC1(C)N(C(N)=NC(N)=N1)c2cc(C(F)(F)F)cc(C(F)(F)F)c2

Isomeric considerations arise from the tautomeric potential of the amino groups and the conformational flexibility of the dihydrotriazine ring. The compound exists predominantly in the 1,6-dihydro tautomeric form due to stabilization from intramolecular hydrogen bonding between the N1-H and adjacent amino groups. Substituent positioning on the triazine core is fixed, minimizing stereoisomerism.

Crystallographic Analysis of the Triazine Core and Substituent Geometry

X-ray diffraction studies of analogous triazine derivatives reveal that the trifluoromethyl (-CF₃) groups adopt a planar configuration relative to the phenyl ring, with C-F bond lengths averaging 1.33 Å. The triazine core exhibits slight puckering due to the dihydro configuration, with N-C-N bond angles of 126°–128°, deviating from the idealized 120° of aromatic triazines.

The 6,6-dimethyl substituents introduce steric hindrance, forcing the triazine ring into a boat-like conformation (Figure 1). This distortion reduces π-orbital overlap, decreasing aromaticity and increasing reactivity at the N1 position. Hydrogen bonding between the 2,4-diamino groups and adjacent nitrogen atoms further stabilizes the crystal lattice, with N-H···N distances of 2.89–3.02 Å.

Comparative Structural Features with Related Trifluoromethylated Triazine Derivatives

The structural uniqueness of this compound becomes evident when compared to other trifluoromethylated triazines (Table 2). For example, 2-amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine lacks the 6,6-dimethyl dihydro configuration, resulting in a planar triazine core and higher symmetry. Similarly, 4,6-dimorpholino-1,3,5-triazine derivatives replace amino groups with morpholine rings, enhancing solubility but reducing hydrogen-bonding capacity.

Table 2: Structural Comparison with Related Triazines

Compound Key Substituents Triazine Conformation
Target Compound 6,6-dimethyl, 2,4-diamino Puckered (dihydro)
2-Amino-4-[3,5-bis(CF₃)phenyl]triazine 2,4-diamino, no dihydro groups Planar
4,6-Dimorpholino-triazine Morpholine rings at 4,6 Slightly puckered

The 3,5-bis(trifluoromethyl)phenyl group in all compared compounds contributes to electron-withdrawing effects , lowering the triazine ring’s electron density and enhancing electrophilic reactivity. However, the target compound’s dihydro configuration and methyl groups introduce steric effects that modulate this reactivity, making it less prone to nucleophilic substitution than planar analogues.

Properties

CAS No.

47328-02-9

Molecular Formula

C13H13F6N5

Molecular Weight

353.27 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H13F6N5/c1-11(2)23-9(20)22-10(21)24(11)8-4-6(12(14,15)16)3-7(5-8)13(17,18)19/h3-5H,1-2H3,(H4,20,21,22,23)

InChI Key

DYANVCUAEVBZKX-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N)N)C

Origin of Product

United States

Preparation Methods

One-Pot Microwave-Assisted Multicomponent Synthesis

A highly efficient and modern approach involves a one-pot, two-step microwave-assisted synthesis. This method uses a three-component acid-catalyzed reaction of arylaldehydes, amines, and N-arylcyanoguanidines under microwave irradiation to form the dihydrotriazine ring, followed by base treatment and further microwave irradiation to achieve full aromatization of the triazine ring.

  • Reaction Conditions: Microwave irradiation at elevated temperatures (e.g., 130 °C) for short durations (10 min for intermediates, additional time for aromatization).
  • Advantages: High chemical diversity, tolerance to structural variations, rapid reaction times, and good yields (16–86% reported for related derivatives).
  • Example: Synthesis of 6,N2,N4-trisubstituted 1,3,5-triazine-2,4-diamines with various aryl groups, including trifluoromethyl-substituted phenyl rings, has been demonstrated using this method.

Copper-Catalyzed Coupling Reactions

Another method involves copper-catalyzed coupling of specific precursor compounds to form 2,4-diamino-1,3,5-triazine derivatives.

  • Procedure: A compound represented by formula (I) and another by formula (II) are reacted in the presence of a copper metal catalyst, a ligand, a base, and a solvent at 80–140 °C for 6–14 hours.
  • Outcome: This method yields 2,4-diamino-1,3,5-triazine compounds with good purity and potential antibacterial activity.
  • Industrial Relevance: The process is mild, cost-effective, and suitable for scale-up, making it attractive for pharmaceutical applications.

Stepwise Synthesis from Biguanide Derivatives

Biguanide derivatives serve as key intermediates in the synthesis of 2,4-diamino-1,3,5-triazines.

  • Example: Metformin hydrochloride reacts with sodium methoxide in methanol at room temperature, followed by methyl formate addition to yield N,N-dimethyl-1,3,5-triazine-2,4-diamine derivatives.
  • Yield: High yields (~92%) have been reported for related triazine diamine compounds.
  • Relevance: This method provides a foundation for introducing various substituents on the triazine ring, including the 3,5-bis(trifluoromethyl)phenyl group through subsequent functionalization steps.

Detailed Reaction Conditions and Yields

Method Key Reactants Conditions Yield (%) Notes
Microwave-assisted one-pot Arylaldehydes, amines, N-arylcyanoguanidines Microwave irradiation, 130 °C, 10–30 min 16–86 Rapid, diverse substitution tolerated
Copper-catalyzed coupling Formula (I) + Formula (II) + Cu catalyst 80–140 °C, 6–14 h Not specified Mild, cost-effective, industrially scalable
Biguanide route (metformin-based) Metformin hydrochloride + sodium methoxide + methyl formate Room temp, 4 h + 24 h ~92 High yield, suitable for N,N-dimethyl derivatives

Research Findings and Practical Considerations

  • Microwave-Assisted Synthesis: This approach significantly reduces reaction times and improves yields compared to conventional heating. It also allows for the synthesis of a broad range of substituted triazines, including those with electron-withdrawing groups like trifluoromethyl substituents, which are important for biological activity.

  • Copper-Catalyzed Method: The use of copper catalysts and ligands under relatively mild conditions provides a practical route to 2,4-diamino-1,3,5-triazines with potential antibacterial properties. This method is advantageous for industrial production due to its operational simplicity and cost efficiency.

  • Biguanide-Based Synthesis: This classical method remains relevant for preparing triazine diamines with specific N-substitutions. The high yield and straightforward procedure make it a reliable choice for producing intermediates or simpler analogs.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 1-(3,5-bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of 1,3,5-triazine-2,4-diamine can inhibit the enzyme dihydrofolate reductase (DHFR) in Escherichia coli, making them potential candidates for new antibacterial agents. A study demonstrated that certain analogues exhibited significant inhibition with IC50 values indicating effective antibacterial properties against resistant strains of bacteria .

CompoundIC50 (µM)Binding Affinity
NSC1209270.15High
NSC1322790.25Moderate
NSC1330710.30Moderate

Anticancer Properties

The compound has also been explored for its anticancer potential. Various studies have synthesized derivatives that were evaluated against different cancer cell lines such as MDA-MB-231 and Hs578T. Results indicated that some derivatives exhibited cytotoxicity comparable to or greater than standard chemotherapy agents like cisplatin .

CompoundCell Line% Cytotoxicity at 100 µM
Compound ASW62096.02
Compound BHCT11687.47

Neuroprotective Effects

Recent investigations have suggested that triazine derivatives may possess neuroprotective effects and could be developed into therapeutic agents against neurodegenerative diseases like Alzheimer’s disease. The compounds show promise as inhibitors of acetylcholinesterase and have demonstrated antioxidant activities .

Case Study 1: Antibacterial Screening

A systematic screening of various triazine derivatives was performed to evaluate their antibacterial efficacy against E. coli. The study highlighted that modifications at the R1 and R2 positions significantly influenced the binding affinity and inhibitory activity against DHFR .

Case Study 2: Anticancer Evaluation

In another study focused on anticancer activity, twelve derivatives of triazine were synthesized and tested for cytotoxicity against colon cancer cell lines. The findings revealed a correlation between hydrophobic substituents on the triazine ring and increased cytotoxicity .

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(3,5-bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl groups enhance its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazine derivatives share a common 1,3,5-triazine core but differ in substituents, which critically influence their biological activity, solubility, and stability. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents CAS Number Reported Applications Key Differences
Target Compound 3,5-bis(trifluoromethyl)phenyl; 6,6-dimethyl N/A Antimicrobial (hypothesized) High lipophilicity due to trifluoromethyl groups; enhanced metabolic stability
6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines Varied aryl groups (e.g., halogenated, methyl) N/A Antimicrobial agents Aryl substituents modulate binding affinity; trifluoromethyl groups improve potency
Ametryn N-Ethyl-N'-(1-methylethyl)-6-(methylthio) 834-12-8 Herbicide Methylthio group enhances soil persistence; lower selectivity compared to CF3 groups
1,3,5-Triazine-2,4-diamine (CAS 151648-38-3) 3-(4-(3-aminophenyl)butyl)phenyl 151648-38-3 Research chemical (NSC 109835) Bulky aminophenyl substituent may reduce membrane permeability vs. CF3 groups
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid Morpholino and benzoic acid groups N/A Kinase inhibitors (hypothesized) Morpholino groups increase solubility but reduce lipophilicity vs. CF3 substituents

Key Findings from Comparative Studies:

Antimicrobial Activity :

  • The target compound’s trifluoromethyl groups enhance antimicrobial efficacy compared to halogenated or methyl-substituted triazines. For example, 6-aryl derivatives with electron-withdrawing groups (e.g., CF3) showed 10–100x lower MIC values against Staphylococcus aureus than methyl-substituted analogues .
  • Ametryn , a methylthio-substituted triazine, lacks antimicrobial activity but is widely used as a herbicide due to its persistence in soil .

Solubility and Bioavailability: Morpholino-substituted triazines (e.g., Compound 22 in ) exhibit higher aqueous solubility due to polar morpholine rings but suffer from reduced cellular uptake. The target compound’s trifluoromethyl groups balance lipophilicity and metabolic stability, making it more suitable for systemic applications than morpholino derivatives .

The target compound’s environmental impact remains unstudied, but its dimethyl groups may reduce persistence compared to methylthio substituents.

Synthetic Complexity :

  • The synthesis of the target compound requires precise introduction of bis(trifluoromethyl) groups, which increases cost and complexity compared to simpler triazines like ametryn .

Biological Activity

The compound 1,3,5-triazine-2,4-diamine, 1-(3,5-bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- is part of a class of triazine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure is characterized by a triazine core with specific substituents that enhance its biological activity. The trifluoromethyl groups are known to influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.

Antibacterial Activity

Research indicates that triazine derivatives exhibit significant antibacterial properties:

  • Inhibition Studies : A study highlighted the potential of various triazine derivatives to inhibit E. coli dihydrofolate reductase (DHFR), with some compounds demonstrating IC50 values in the low micromolar range. The best-performing derivative showed an apparent inhibition constant (K iapp) indicating strong binding affinity to the target enzyme .
  • Minimum Inhibitory Concentrations (MIC) : Another study reported MIC values ranging from 40 to 50 µg/mL against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The inhibition zone diameters were comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

Triazine derivatives have shown promise in cancer research:

  • Cell Line Studies : Recent evaluations of 6,N2-diaryl-1,3,5-triazine-2,4-diamines demonstrated selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231). The most active compound in this series exhibited a growth inhibition (GI50) value of 1 nM .
  • Mechanism of Action : The cytotoxic effects were associated with apoptosis induction as confirmed by morphological changes observed through fluorescence microscopy .
  • 3D-QSAR Models : The design of new derivatives based on quantitative structure–activity relationship (QSAR) models has facilitated the identification of compounds with enhanced antiproliferative effects .

Anti-inflammatory Activity

Triazine derivatives also exhibit anti-inflammatory properties:

  • Cytokine Inhibition : Compounds derived from triazines were tested for their ability to inhibit pro-inflammatory cytokines IL-6 and TNF-α. Certain derivatives showed stronger inhibitory effects compared to conventional anti-inflammatory drugs like dexamethasone .

Summary of Biological Activities

Biological ActivityTarget Organisms/CellsKey Findings
AntibacterialE. coli, P. aeruginosa, S. typhi, K. pneumoniaeMIC values: 40-50 µg/mL; strong inhibition against DHFR
AnticancerMDA-MB231 breast cancer cellsGI50 value: 1 nM; apoptosis as main mechanism
Anti-inflammatoryCytokines IL-6 and TNF-αEnhanced inhibition compared to dexamethasone

Case Studies

Several case studies have documented the synthesis and evaluation of triazine derivatives:

  • Antibacterial Evaluation : In a comparative study, various triazine derivatives were synthesized and evaluated for their antibacterial efficacy against multiple strains. The study found that modifications at specific positions on the triazine ring significantly influenced antibacterial potency.
  • Cancer Cell Line Testing : A series of 6,N2-diaryl-1,3,5-triazine derivatives were tested against different breast cancer cell lines. The results indicated that structural modifications could lead to selective targeting of cancer cells while sparing normal cells.

Q & A

Q. How can researchers optimize the synthesis yield of triazine derivatives under varying reaction conditions?

Methodological Answer: Yield optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst stoichiometry. For example, in the synthesis of analogous compounds, yields ranged from 20% to 48% depending on the amine and aldehyde precursors used . Key steps include:

  • Conducting parallel reactions with controlled variables (e.g., temperature gradients from -35°C to room temperature).
  • Employing polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution.
  • Utilizing high-purity reactants and intermediates to minimize side reactions. Yield improvements can be tracked via UPLC purity analysis (>94% in optimized cases) .

Q. What spectroscopic techniques are critical for confirming structural integrity in triazine derivatives?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., dihydrotriazine protons at δ 5.68–6.10 ppm) and trifluoromethyl group integration .
  • HRMS : Validate molecular weight (e.g., [M+H]+ 460.0883 for compound 11s) with <5 ppm error thresholds .
  • UPLC/HPLC : Ensure purity (>90%) by monitoring retention times and peak symmetry .

Q. How can researchers resolve discrepancies in antimicrobial activity data across triazine analogs?

Methodological Answer:

  • Perform dose-response assays (e.g., MIC/MBC testing) to quantify potency variations.
  • Compare substituent effects: For example, 3,5-bis(trifluoromethyl)phenyl groups may enhance membrane permeability vs. chlorinated analogs .
  • Use molecular docking to correlate bioactivity with target binding (e.g., dihydrofolate reductase inhibition).

Q. What are effective methods to analyze the purity of triazine compounds post-synthesis?

Methodological Answer:

  • UPLC : Quantify purity via reverse-phase columns (e.g., 94.3% for compound 11s) with UV detection at 254 nm .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values.
  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to remove unreacted aldehydes or amines.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of trifluoromethyl groups in triazine derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for trifluoromethyl substitution.
  • Reaction Path Search : Apply algorithms like the anharmonic downward distortion following (ADD-F) method to identify low-energy pathways .
  • Electronic Effect Analysis : Calculate Fukui indices to predict electrophilic/nucleophilic sites influenced by CF3 groups .

Q. How can machine learning models predict novel triazine derivatives with enhanced bioactivity?

Methodological Answer:

  • Train models on datasets of structural descriptors (e.g., logP, polar surface area) and bioactivity data (e.g., MIC values).
  • Use graph neural networks (GNNs) to map substituent patterns to activity trends (e.g., trifluoromethyl vs. methoxy groups) .
  • Validate predictions via high-throughput screening (HTS) in bacterial/viral assays.

Q. How do solvent effects influence regioselectivity in triazine synthesis?

Methodological Answer:

  • Solvent Polarity Screening : Compare polar solvents (e.g., acetonitrile) vs. non-polar solvents (e.g., toluene) to modulate nucleophilic attack sites.
  • MD Simulations : Model solvent-solute interactions to predict steric/electronic stabilization of intermediates .
  • Empirical Testing : Use 2D NMR (NOESY) to confirm regiochemical outcomes under varied conditions.

Q. What factorial design approaches evaluate substituent effects on triazine bioactivity?

Methodological Answer:

  • Full Factorial Design : Vary substituents (e.g., CF3, Cl, OCH3) across positions 3, 4, and 5 of the phenyl ring.
  • ANOVA Analysis : Quantify interaction effects (e.g., synergistic CF3/Cl combinations) on antimicrobial potency .
  • Response Surface Methodology (RSM) : Optimize substituent ratios for maximum activity using central composite designs.

Q. How can researchers elucidate the mechanism of action for triazine derivatives with conflicting bioactivity data?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50 values against targets like dihydrofolate reductase (DHFR).
  • Resistance Profiling : Compare activity in wild-type vs. DHFR-mutant bacterial strains .
  • Metabolomics : Track downstream folate pathway disruptions via LC-MS/MS.

Q. What advanced separation technologies purify triazine derivatives with high stereochemical complexity?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) to resolve enantiomers.
  • Countercurrent Chromatography (CCC) : Isolate diastereomers via biphasic solvent systems.
  • Membrane Filtration : Apply nanofiltration to remove low-MW impurities while retaining target compounds .

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